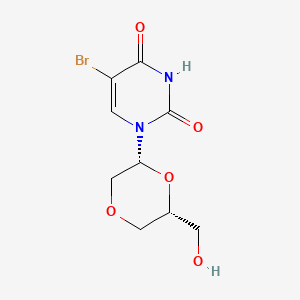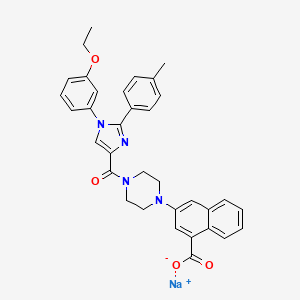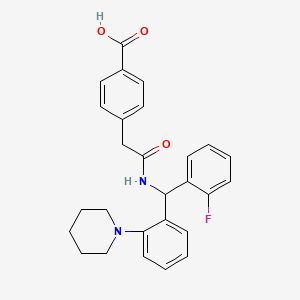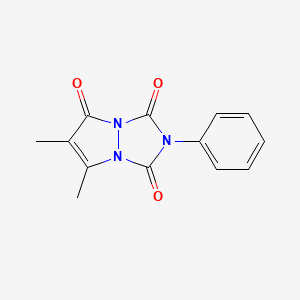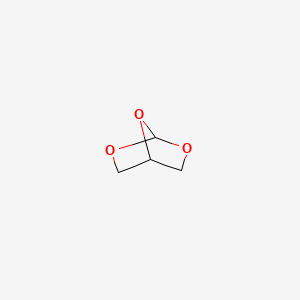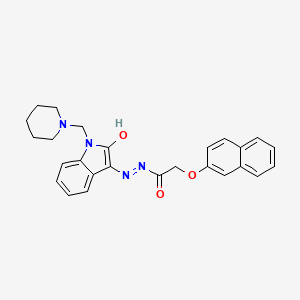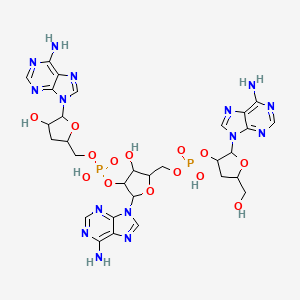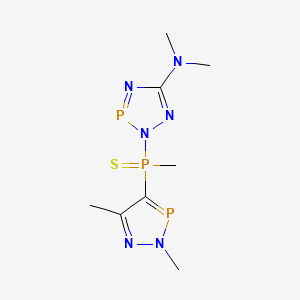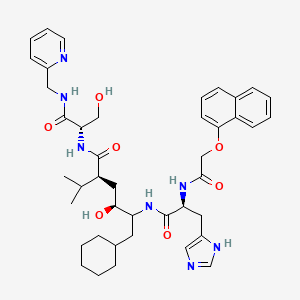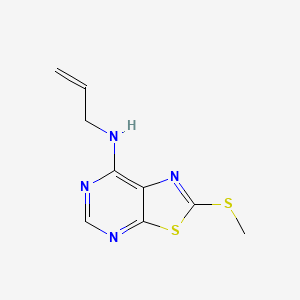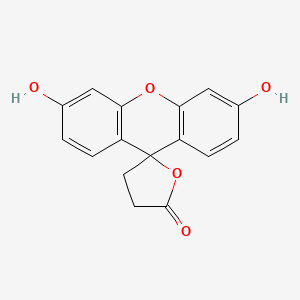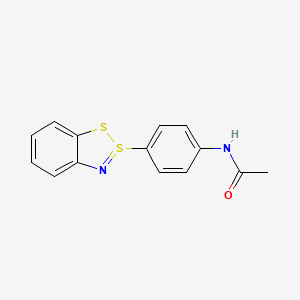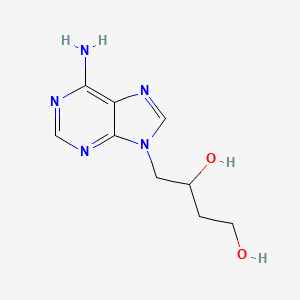
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . This compound is characterized by the presence of a butanediol backbone substituted with a purine derivative, specifically an amino group at the 6-position of the purine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves multiple steps, typically starting with the preparation of the purine derivative. The amino group is introduced at the 6-position of the purine ring through a series of reactions involving protecting groups and selective deprotection . The butanediol backbone is then attached via nucleophilic substitution or other suitable coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Applications De Recherche Scientifique
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the purine ring plays a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules . The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1,4-diacetate: Similar structure with a different substitution pattern.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: An acetate form of a purine derivative.
Uniqueness
1,3-Butanediol, 4-(6-amino-9H-purin-9-yl)- is unique due to its specific substitution pattern and the presence of both a butanediol backbone and a purine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
95833-22-0 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-(6-aminopurin-9-yl)butane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-6(16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
Clé InChI |
VEMWCHIVCRJWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC(CCO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


